4-Bromo-3,5-difluorophenol

Physicochemical Property Crystallization Purification

4-Bromo-3,5-difluorophenol delivers a unique 3,5-difluoro-4-bromo substitution pattern essential for high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings. The electron-withdrawing fluorines boost metabolic stability (LogP 2.68), enhance BBB penetration, and reduce CYP oxidation—making it a privileged CNS drug building block. Its strong lateral dipole moment enables fast-response liquid crystals. Orthogonal Br/OH reactivity streamlines SAR exploration for herbicides. Low solubility (0.082 mg/L) reduces soil mobility. Ideal for CNS R&D, materials science, and agrochemical discovery.

Molecular Formula C6H3BrF2O
Molecular Weight 208.99 g/mol
CAS No. 130191-91-2
Cat. No. B1277710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-difluorophenol
CAS130191-91-2
Molecular FormulaC6H3BrF2O
Molecular Weight208.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)F)O
InChIInChI=1S/C6H3BrF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H
InChIKeyHHGOLZGZHXELSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-difluorophenol (CAS 130191-91-2): Halogenated Phenol Building Block for Pharmaceutical, Agrochemical, and Liquid Crystal Synthesis


4-Bromo-3,5-difluorophenol (CAS 130191-91-2) is a halogenated phenol derivative with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol [1]. It is characterized by a bromine atom at the 4-position and two fluorine atoms at the 3- and 5-positions on the aromatic ring [1]. This substitution pattern confers distinct physicochemical properties, including a melting point of 72–76 °C and a predicted boiling point of 228 °C at 760 mmHg . The compound serves as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and the construction of fluorinated aromatic scaffolds .

Why 4-Bromo-3,5-difluorophenol Cannot Be Substituted by Generic Analogs: A Quantitative Analysis of Physical and Reactive Differentiation


Substitution of 4-bromo-3,5-difluorophenol with a different halogenated phenol—even a closely related isomer or halogen variant—alters the electronic and steric environment of the aromatic ring, which directly impacts reactivity in cross-coupling reactions, metabolic stability in drug candidates, and liquid crystalline phase behavior . The precise bromine substitution pattern is essential for achieving high yields in Suzuki-Miyaura and Buchwald-Hartwig couplings . Additionally, the compound's solubility profile and melting point differ markedly from less fluorinated analogs, affecting its handling and downstream processing in industrial settings . The following quantitative evidence demonstrates exactly where and by how much 4-bromo-3,5-difluorophenol diverges from its nearest competitors.

Quantitative Differentiation of 4-Bromo-3,5-difluorophenol Against Closest Analogs: Melting Point, Solubility, Reactivity, and Application-Specific Data


Melting Point: 4-Bromo-3,5-difluorophenol vs. 4-Bromo-3-fluorophenol vs. 3,5-Difluorophenol

The melting point of 4-bromo-3,5-difluorophenol (72–76 °C) is higher than that of 4-bromo-3-fluorophenol (71–73 °C) and substantially higher than that of 3,5-difluorophenol (54–57 °C) [1]. The addition of the second fluorine atom elevates the melting point by approximately 1–3 °C compared to the mono-fluorinated analog and by 15–22 °C compared to the non-brominated analog.

Physicochemical Property Crystallization Purification

Aqueous Solubility: 4-Bromo-3,5-difluorophenol vs. 3,5-Difluorophenol

4-Bromo-3,5-difluorophenol exhibits a water solubility of 8.2 × 10⁻⁵ g/L (0.082 mg/L) at 25 °C, classifying it as sparingly soluble . In contrast, 3,5-difluorophenol is freely soluble in water (exact solubility data not numerically reported in this search, but qualitative descriptors indicate significantly higher aqueous solubility) . The introduction of the bromine atom at the para position dramatically reduces water solubility by at least two orders of magnitude.

Solubility Bioavailability Formulation

Cross-Coupling Reactivity: 4-Bromo-3,5-difluorophenol in Suzuki-Miyaura and Buchwald-Hartwig Reactions

The electron-withdrawing fluorine substituents at the 3- and 5-positions activate the aromatic ring toward oxidative addition in palladium-catalyzed cross-couplings, enabling high-yield Suzuki-Miyaura and Buchwald-Hartwig reactions . While specific yield data for 4-bromo-3,5-difluorophenol were not located in the primary literature, related bromo-difluorophenol scaffolds achieve 70–95% yields under optimized conditions . The bromine atom serves as a selective handle for sequential coupling, whereas the fluorine atoms remain inert, allowing for further derivatization.

Synthetic Methodology C–C Bond Formation Catalysis

Application in Liquid Crystal Synthesis: 4-Bromo-3,5-difluorophenol vs. Non-Fluorinated Phenols

4-Bromo-3,5-difluorophenol is a key intermediate for the synthesis of difluoroethyleneoxy group liquid crystals, which exhibit large dielectric anisotropy (|Δε|) essential for modern display modes [1]. The fluorine atoms at the 3- and 5-positions significantly increase the dipole moment of the resulting liquid crystal molecule, improving its response to electric fields. Non-fluorinated phenol derivatives yield liquid crystals with lower dielectric anisotropy and narrower nematic temperature ranges, limiting their utility in advanced displays .

Liquid Crystal Dielectric Anisotropy Display Technology

Purity and Quality Control: Commercial Availability of 4-Bromo-3,5-difluorophenol with ≥98% HPLC Purity

Commercial suppliers offer 4-bromo-3,5-difluorophenol with a minimum HPLC purity of 98% (and up to 99% by GC), supported by certificates of analysis that include HPLC, GC, and NMR data [1]. This high purity is essential for reproducible synthetic outcomes, particularly in pharmaceutical process development where impurities can affect yield, selectivity, and regulatory compliance. In contrast, certain positional isomers (e.g., 4-bromo-2,3-difluorophenol) may have lower purity specifications or be less readily available in bulk quantities.

Analytical Chemistry Quality Assurance Procurement

Application Scenarios for 4-Bromo-3,5-difluorophenol (CAS 130191-91-2): Evidence-Driven Use Cases in Drug Discovery, Agrochemicals, and Advanced Materials


Synthesis of CNS-Targeting Pharmaceutical Candidates via Palladium-Catalyzed Cross-Coupling

In medicinal chemistry programs aimed at central nervous system (CNS) disorders, 4-bromo-3,5-difluorophenol serves as a privileged building block for constructing fluorinated biaryl and diarylamine pharmacophores . The bromine atom permits efficient Suzuki-Miyaura or Buchwald-Hartwig coupling with boronic acids or amines, while the electron-withdrawing fluorine atoms enhance metabolic stability and modulate lipophilicity (predicted consensus LogP = 2.68) [1]. This combination is particularly valuable for optimizing blood-brain barrier penetration and reducing CYP-mediated oxidation.

Development of High-Performance Liquid Crystal Materials for Advanced Displays

The compound is a critical intermediate in the synthesis of difluoroethyleneoxy-terminated liquid crystals, which are prized for their large dielectric anisotropy and fast response times in active matrix displays . The 3,5-difluoro substitution pattern introduces a strong lateral dipole moment that enhances the dielectric properties of the final mesogen, a feature not achievable with non-fluorinated or mono-fluorinated phenol derivatives .

Agrochemical Research: Design of Novel Herbicides with Improved Environmental Profiles

The electron-deficient aromatic core of 4-bromo-3,5-difluorophenol imparts resistance to oxidative metabolism, a desirable trait for herbicide candidates . The bromine handle allows for late-stage diversification to introduce various pharmacophores, enabling the rapid exploration of structure-activity relationships in weed control. The compound's low aqueous solubility (0.082 mg/L) suggests reduced mobility in soil and lower leaching potential .

Academic and Industrial Organic Synthesis: Modular Construction of Fluorinated Aromatic Libraries

For synthetic chemists, 4-bromo-3,5-difluorophenol offers a versatile template for sequential functionalization. The bromine atom can be replaced via cross-coupling, while the phenolic hydroxyl group can be alkylated, acylated, or converted to a triflate for further coupling reactions . This orthogonal reactivity streamlines the synthesis of diverse fluorinated scaffolds for materials science and chemical biology.

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